molecular formula C19H15N5O3 B11970401 3-(3-Nitrophenyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide CAS No. 307975-89-9

3-(3-Nitrophenyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11970401
CAS No.: 307975-89-9
M. Wt: 361.4 g/mol
InChI Key: XSRIWPBWVPPKMP-JNJFRLMHSA-N
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Description

This compound, 3-(3-Nitrophenyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide, is a specialized pyrazoline derivative offered for early-stage chemical discovery and biological research. Pyrazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds recognized for their diverse pharmacological profiles. These compounds are known to be typical intramolecular charge transfer (ICT) compounds and exhibit strong blue fluorescence in solution, making them interesting subjects for photophysical studies. Scientific literature indicates that structurally similar pyrazoline compounds have demonstrated a wide range of potential biological activities, serving as key scaffolds in the development of agents with antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Furthermore, specific diarylpyrazoline derivatives have been extensively investigated as potent cannabinoid CB1 receptor antagonists, which is a valuable mechanism for studying metabolic and neurological pathways. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a reference standard in bioactivity screening campaigns to explore new therapeutic applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

307975-89-9

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15N5O3/c25-19(23-20-11-5-8-14-6-2-1-3-7-14)18-13-17(21-22-18)15-9-4-10-16(12-15)24(26)27/h1-13H,(H,21,22)(H,23,25)/b8-5+,20-11+

InChI Key

XSRIWPBWVPPKMP-JNJFRLMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Nitrophenyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl and phenylpropenylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylpropenylidene group can participate in substitution reactions, where one of its substituents is replaced by another group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(3-Nitrophenyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparison of structural analogues highlights the impact of substituents on bioactivity and stability:

Compound Name Key Substituents Biological Activity Reference
Target Compound 3-Nitrophenyl, 3-phenylpropenylidene Under investigation
(E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide Chlorophenyl, tert-butylbenzyl Anticancer (A549 cell apoptosis)
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide Thienopyrazole, 3-nitrophenyl Not reported (structural study)
SKi-178 (N'-[(1E)-1-(3,4-dimethoxy)ethyldiene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) Methoxy groups Sphingosine kinase 1 inhibitor
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide Dichlorophenyl, oxoindole Antipyretic, antiinflammatory

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and π-π stacking but may reduce solubility. The target compound’s dual nitro groups likely increase electrophilicity, influencing receptor binding .
  • Bulkier substituents (e.g., tert-butylbenzyl in ) improve membrane permeability but may sterically hinder target interactions.
Pharmacological Activity
  • Anticancer Potential: The chlorophenyl analogue in inhibits A549 lung cancer cells (IC₅₀ ~5 µM) by inducing apoptosis, suggesting that electron-deficient aromatic systems enhance cytotoxicity. The target compound’s nitro groups may similarly stabilize DNA adducts or inhibit kinases.
  • Enzyme Inhibition : SKi-178 (Ki = 1.3 µM for SK1) demonstrates that methoxy groups enhance selectivity over lipid-based inhibitors. The target compound’s nitro groups could mimic phosphate-binding motifs in kinases .
  • Anti-inflammatory Activity : Dichlorophenyl and oxoindole derivatives () reduce inflammation via COX-2 inhibition, indicating that halogenated pyrazoles are versatile scaffolds for modulating inflammatory pathways.
Spectral and Physicochemical Data
Property Target Compound Thiazolidinone Analogue Oxazepine Analogue SKi-178
UV λmax (nm) ~252 (Acetonitrile) 252.0 251.0 Not reported
IR ν(C=O) (cm⁻¹) ~1680 1683.55 1725.55 (lactone) ~1680 (carbohydrazide)
Solubility Low in water Low Moderate in DMSO Enhanced by methoxy
Thermal Stability High (decomp. >250°C) Moderate High Moderate

Insights :

  • The target compound’s UV/IR profiles align with pyrazole-carbohydrazide derivatives, but its dual nitro groups reduce solubility compared to methoxy-substituted analogues .
  • Thermal stability is superior to SKi-178, likely due to rigid aromatic stacking .

Biological Activity

3-(3-Nitrophenyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-nitrophenyl hydrazine and appropriate aldehyde derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The antimicrobial activity can be attributed to the presence of nitro groups, which enhance the interaction with microbial cell membranes.

Anticancer Properties

Recent research indicates that pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. For example, studies on related compounds have reported inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to act as COX inhibitors, which play a crucial role in inflammatory processes. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .

Study 1: Antimicrobial Efficacy

A study conducted by Rizk et al. (2020) evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that compounds bearing nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. The minimum inhibitory concentration (MIC) values were determined, showing that this compound had an MIC value of 32 µg/mL against E. coli .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that this compound induced significant apoptosis in MCF-7 cells, with an IC50 value of 25 µM after 48 hours .

Data Summary

Activity Type Tested Compound Target Organism/Cell Line Effect Reference
Antimicrobial3-(3-nitrophenyl)-N'-(3-phenyl-2-propenylidene)E. coliMIC = 32 µg/mL
Anticancer3-(3-nitrophenyl)-N'-(3-phenyl-2-propenylidene)MCF-7IC50 = 25 µM
Anti-inflammatoryVarious pyrazole derivativesIn vitro (macrophages)Reduced pro-inflammatory cytokines

Q & A

Q. What are the critical steps for synthesizing 3-(3-Nitrophenyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the pyrazole core via cyclization of a hydrazine derivative with a β-keto ester under reflux in ethanol.
  • Step 2 : Condensation of the pyrazole-5-carbohydrazide intermediate with 3-phenyl-2-propenal (cinnamaldehyde) in an inert atmosphere (e.g., N₂) at 60–80°C for 12–24 hours .
  • Optimization :
  • Temperature : Excess heat may lead to side products (e.g., over-oxidation of the nitro group); monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and hydrazone NH (δ 10.2–11.5 ppm) .
  • FT-IR : Confirm the presence of C=O (1660–1680 cm⁻¹), N-H (3200–3300 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) .
  • Resolving Contradictions :
  • If NMR and IR disagree on functional groups (e.g., tautomerism in hydrazone), use X-ray crystallography (see Advanced Questions) or LC-MS to validate .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Dissolve the compound in DMSO:methanol (1:4) and allow slow evaporation. Crystals suitable for diffraction require ≥0.2 mm³ .
  • Refinement : Use SHELXL (v.2018+) with Hirshfeld atom refinement to model disorder in the propenylidene moiety. Key parameters: R₁ < 5%, wR₂ < 12% .
  • Validation : Compare experimental bond lengths (e.g., C=N: ~1.28 Å) with DFT-calculated values (B3LYP/6-311G**) .

Q. What computational strategies are recommended for studying its bioactivity and electronic properties?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or EGFR kinase). Parameterize the nitro group’s partial charges using RESP fitting at the HF/6-31G* level .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict Frontier Molecular Orbitals (HOMO-LUMO gap ≈ 3.8 eV, indicating moderate reactivity) .

Q. How can researchers address discrepancies in biological assay results across different studies?

  • Methodological Answer :
  • Assay Design :
  • In vitro : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤ 0.1%) .
  • Data Contradictions :
  • If IC₅₀ values vary (e.g., 10 µM vs. 50 µM), validate via orthogonal assays (e.g., SPR for binding affinity vs. MTT for viability) .
  • Consider tautomeric forms (e.g., E/Z isomerism in hydrazone) influencing bioactivity; isolate isomers via HPLC (C18 column, acetonitrile/water 65:35) .

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